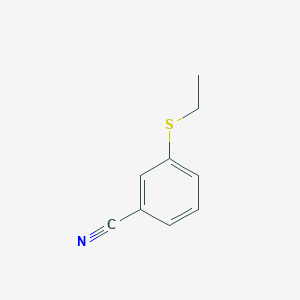

3-(Ethylsulfanyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Ethylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NS It is a derivative of benzonitrile, where an ethylsulfanyl group is attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfanyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere at room temperature . The general reaction scheme is as follows:

3-bromobenzonitrile+ethanethiolNaHthis compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Ethylsulfanyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Substitution: Reagents like amines or Grignard reagents can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Substitution: Amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

3-(Ethylsulfanyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Ethylsulfanyl)benzonitrile involves its interaction with various molecular targets. The ethylsulfanyl group can participate in redox reactions, while the nitrile group can form coordination complexes with transition metals. These interactions can affect various biochemical pathways and processes .

Comparación Con Compuestos Similares

Benzonitrile: The parent compound, lacking the ethylsulfanyl group.

3-(Methylsulfanyl)benzonitrile: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

Actividad Biológica

3-(Ethylsulfanyl)benzonitrile, with the chemical formula C10H11S, is an organic compound characterized by the presence of an ethylsulfanyl group attached to a benzonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The structural uniqueness of this compound lies in its combination of an ethyl sulfanyl group with a nitrile functionality, which may confer distinct chemical reactivities and biological activities compared to other sulfanyl-substituted benzonitriles.

| Property | Value |

|---|---|

| Molecular Formula | C10H11S |

| CAS Number | 89407-24-9 |

| Molecular Weight | 165.26 g/mol |

| Melting Point | Not extensively documented |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant organisms. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with biomolecules such as proteins and nucleic acids, leading to alterations in cellular processes. The ethylsulfanyl group may act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains.

- The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their efficacy.

-

Anticancer Activity Assessment

- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7).

- The compound exhibited IC50 values of approximately 25 µM after 48 hours of treatment.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Propiedades

IUPAC Name |

3-ethylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRLDTZKGXSRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.